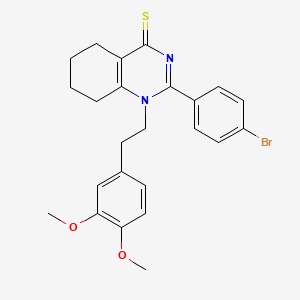
2-(4-bromophenyl)-1-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromophenyl)-1-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C24H25BrN2O2S and its molecular weight is 485.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-bromophenyl)-1-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22BrN3O2S
- Molecular Weight : 426.36 g/mol
- CAS Number : 61413-44-3
The compound features a tetrahydroquinazoline core substituted with a bromophenyl group and a dimethoxyphenethyl moiety. This unique structure may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of the thione group is believed to enhance the radical scavenging ability of the molecule. For instance, studies on related quinazoline derivatives have demonstrated their effectiveness in reducing oxidative stress in cellular models .
Anticancer Properties
Several studies have explored the anticancer potential of quinazoline derivatives. In vitro assays have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, a study reported that a related compound significantly reduced the viability of breast cancer cells by modulating apoptotic pathways.
Neuroprotective Effects
The neuroprotective properties of this compound are hypothesized based on its structural similarity to known neuroprotective agents. Preliminary research suggests that it may interact with dopaminergic pathways, potentially providing benefits in neurodegenerative conditions such as Parkinson's disease.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is speculated that it may act as a monoamine oxidase inhibitor (MAOI), similar to other compounds in its class. This could lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain .
Case Studies and Research Findings
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O2S/c1-28-21-12-7-16(15-22(21)29-2)13-14-27-20-6-4-3-5-19(20)24(30)26-23(27)17-8-10-18(25)11-9-17/h7-12,15H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEJUDMYJKFNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














